3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole
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Overview
Description
3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole derivatives with nitriles under mild conditions, often catalyzed by metals such as nickel . Another approach includes the use of amido-nitriles, which undergo cyclization to form the desired imidazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxadiazole derivatives, while substitution could introduce different functional groups onto the imidazole ring .
Scientific Research Applications
3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Oxadiazole: A compound featuring the oxadiazole ring but lacking the imidazole moiety.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different biological properties.
Uniqueness
3-[(1H-imidazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole is unique due to the combination of both imidazole and oxadiazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler analogs .
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-6-9-7(10-12-6)4-11-3-2-8-5-11/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKFTPDKXKJTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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